molecular formula C8H7ClN4O2 B1377703 Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate CAS No. 1375474-57-9

Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate

Cat. No. B1377703
M. Wt: 226.62 g/mol
InChI Key: WPEIJLMEJOGKQR-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate is a chemical compound with the CAS Number: 1375474-57-9. It has a molecular weight of 226.62 . This compound is an oil at room temperature .


Synthesis Analysis

Triazolopyrimidines can be synthesized from aminotriazoles and pyrimidines . The cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid can generate a compound that can be converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .


Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple, yet it has proved to be remarkably versatile . The ring system of triazolopyrimidines is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .


Chemical Reactions Analysis

Triazolopyrimidines have been found to be remarkably versatile, with many different applications reported over the years in different areas of drug design . They have been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Physical And Chemical Properties Analysis

The physical form of Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate is oil . It has a molecular weight of 226.62 . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Ring-Chain Isomerism

  • Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate exhibits ring-chain isomerism in solution, depending on the solvent and substituent length. This isomerism involves heterocyclic ring opening at the C(7)–N(8) bond (Pryadeina et al., 2008).

Synthesis of Derivatives

  • The compound is used in the synthesis of various derivatives, such as 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, which are valuable for preparing biologically active compounds (Massari et al., 2017).

Tuberculostatic Activity

  • Structural analogs of this compound, involving various aromatic or heteroaromatic aldehydes and β-dicarbonyl compounds, have been evaluated for their tuberculostatic activity, providing insights into structure-activity relationships (Titova et al., 2019).

Novel Compound Synthesis

  • Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate serves as a key intermediate in the design and synthesis of novel compounds, such as anthranilic diamides (Dong et al., 2008).

Potential Antiasthma Agents

  • Derivatives of this compound have been prepared with potential as mediator release inhibitors, showing effectiveness in inhibiting influenza virus RNA polymerase (Medwid et al., 1990).

Antitumor Activities

  • Novel compounds synthesized from Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate have shown high potency in in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha et al., 2017).

Safety And Hazards

The safety information available indicates that Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Triazolopyrimidines have found numerous applications in medicinal chemistry . They exhibit biological activity in various therapeutic areas and have structural similarity to some natural compounds such as purine . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .

properties

IUPAC Name

ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-2-15-8(14)7-11-6-3-5(9)10-4-13(6)12-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEIJLMEJOGKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=NC(=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate

CAS RN

1375474-57-9
Record name ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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